3,4-difluoro-N-(3-methoxyphenyl)benzenesulfonamide
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Overview
Description
3,4-Difluoro-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11F2NO3S It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-methoxyphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzenesulfonyl chloride and 3-methoxyaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(3-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the methoxy group may be replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4-Difluoro-N-(3-methoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can influence its binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluoro-2-methoxyphenyl)acetamide
- 3,4-Difluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 3,4-Difluoro-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
3,4-Difluoro-N-(3-methoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and a methoxy group in the benzenesulfonamide structure differentiates it from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-difluoro-N-(3-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S/c1-19-10-4-2-3-9(7-10)16-20(17,18)11-5-6-12(14)13(15)8-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCWJZCEBKDWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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